molecular formula C16H13NO2 B2482681 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid CAS No. 91606-00-7

1-Methyl-3-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B2482681
CAS No.: 91606-00-7
M. Wt: 251.285
InChI Key: ZPUSQIWNVXTSPW-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry Indole derivatives are widely studied due to their presence in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include refluxing the reactants in an acidic medium, such as acetic acid or hydrochloric acid, to facilitate the formation of the indole ring .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a carboxylic acid group on the indole ring enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-methyl-3-phenylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)14(15(17)16(18)19)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSQIWNVXTSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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